3-Methylisothiazol-4-amine hydrochloride

Overview

Description

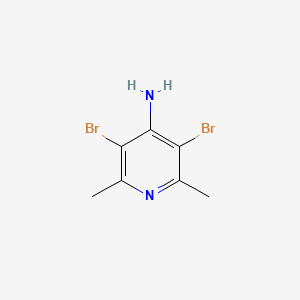

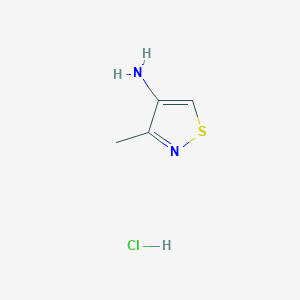

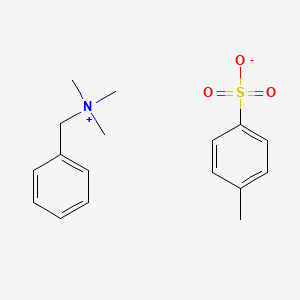

3-Methylisothiazol-4-amine hydrochloride is a chemical compound with the CAS Number: 1958100-55-4 . It has a molecular weight of 150.63 and its molecular formula is C4H7ClN2S .

Molecular Structure Analysis

The molecular structure of 3-Methylisothiazol-4-amine hydrochloride is represented by the formula C4H7ClN2S . The average mass of this compound is 150.630 Da .Physical And Chemical Properties Analysis

3-Methylisothiazol-4-amine hydrochloride is a solid substance . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Biocides

Isothiazol-3-ones, which include 3-Methylisothiazol-4-amine hydrochloride, are known for their remarkable antifungal and antibacterial properties . They are extensively used as biocides in a variety of industrial water treatment applications for the control of microbial growth and biofouling .

Cosmetics

Due to their bacteriostatic and fungiostatic activity, isothiazolinones are used in cosmetics . However, their use is restricted by EU legislation due to their potential to cause skin irritations and allergies .

Chemical Additives

Isothiazolinones are used as chemical additives for occupational and industrial usage . They are effective in preventing the growth of bacteria and fungi, making them useful in various industries .

Antimicrobial Properties

Isothiazoles, which include 3-Methylisothiazol-4-amine hydrochloride, have useful biological properties such as antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Protease Inhibitors

Isothiazoles have been described to act as inhibitors of proteases for the treatment of anxiety and depression .

Aldose Reductase Inhibitors

Isothiazoles can act as inhibitors of aldose reductase . Aldose reductase is an enzyme involved in the metabolism of glucose, and its inhibition can be beneficial in the management of certain metabolic disorders.

5-Hydroxytryptamine Receptor Antagonists

Isothiazoles can act as 5-hydroxytryptamine receptor antagonists . This means they can block the action of 5-hydroxytryptamine, a neurotransmitter also known as serotonin, which can have implications in the treatment of certain neurological and psychiatric disorders.

Drug Discovery and Development

The noticeable biological effects observed for isothiazole-containing compounds have generated an enormous interest on this scaffold for drug discovery and development programs . This has resulted in a steady increase in the number of related patent applications as well as in the successful introduction of isothiazole-based derivatives to the market .

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312+P330-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501, which provide guidance on how to handle and store the compound safely .

Mechanism of Action

Target of Action

3-Methylisothiazol-4-amine hydrochloride, also known as 3-methyl-1,2-thiazol-4-amine hydrochloride, is a derivative of isothiazolinones . Isothiazolinones are known for their bacteriostatic and fungiostatic activity . They are used in cosmetics and as chemical additives for occupational and industrial usage . The primary targets of this compound are therefore bacteria and fungi.

Mode of Action

Isothiazolinones, in general, are known to inhibit the growth of bacteria and fungi . They interact with the microbial cells, disrupting their normal functions and preventing their growth .

Biochemical Pathways

Given its antimicrobial properties, it can be inferred that it interferes with essential biochemical pathways in bacteria and fungi, leading to their growth inhibition .

Pharmacokinetics

It is known that the compound has a molecular weight of 15063 , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The primary result of the action of 3-Methylisothiazol-4-amine hydrochloride is the inhibition of bacterial and fungal growth . This makes it an effective biocide in various applications, including cosmetics and industrial processes .

Action Environment

The action of 3-Methylisothiazol-4-amine hydrochloride can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, pH, and the presence of other substances . .

properties

IUPAC Name |

3-methyl-1,2-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c1-3-4(5)2-7-6-3;/h2H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQHKXUKSZPBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylisothiazol-4-amine hydrochloride | |

CAS RN |

1958100-55-4 | |

| Record name | 4-Isothiazolamine, 3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1958100-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-1,2-thiazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B3049086.png)

![2-[(4-Phenoxyphenyl)carbamoyl]benzoic acid](/img/structure/B3049093.png)